molecular formula C6H9ClN2O2 B6607677 5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride CAS No. 2839139-16-9

5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride

Cat. No.: B6607677
CAS No.: 2839139-16-9
M. Wt: 176.60 g/mol
InChI Key: FFCZOBQPMNGHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride, also known as EHICA, is an important organic compound used in many scientific applications. It is a colorless, crystalline solid that is soluble in water and ethanol. EHICA has a wide range of applications in the pharmaceutical, chemical, and biotechnology industries, as well as in laboratory experiments.

Scientific Research Applications

5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride is used in a variety of scientific research applications, including the study of enzymes, proteins, and other biological molecules. It has been used to study the structure and function of enzymes involved in the biosynthesis of neurotransmitters. This compound has also been used to study the structure and function of proteins involved in signaling pathways, as well as to study the structure and function of receptors. Additionally, this compound has been used to study the structure and function of DNA, RNA, and other nucleic acids.

Mechanism of Action

5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride acts as an inhibitor of enzymes, proteins, and other biological molecules. It binds to the active sites of enzymes and proteins, preventing them from carrying out their normal functions. It also binds to the active sites of nucleic acids, preventing them from replicating or transcribing.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of neurotransmitters, such as dopamine and serotonin. It has also been shown to inhibit the activity of proteins involved in signaling pathways, such as the MAPK pathway. Additionally, this compound has been shown to inhibit the activity of DNA, RNA, and other nucleic acids.

Advantages and Limitations for Lab Experiments

5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in water and ethanol. Additionally, it is a highly specific inhibitor, meaning it only binds to the active sites of the molecules it is targeting. However, this compound also has some limitations. It has a relatively low solubility in organic solvents, and it can be difficult to obtain in large quantities.

Future Directions

5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride has potential for use in a variety of future applications. It could be used in the development of new drugs to treat diseases and disorders, such as depression and anxiety. It could also be used to study the structure and function of enzymes, proteins, and other biological molecules involved in disease processes. Additionally, this compound could be used to study the structure and function of DNA, RNA, and other nucleic acids involved in gene expression and regulation. Finally, this compound could be used in the development of new diagnostic tests for diseases and disorders.

Synthesis Methods

5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride can be synthesized by a variety of methods, including the reaction of 5-ethyl-1H-imidazole-2-carboxylic acid with hydrochloric acid. This reaction produces an esterification product, which is then recrystallized to give this compound in the form of a white, crystalline solid. Other methods of synthesis include the reaction of 5-ethyl-1H-imidazole-2-carboxylic acid with an alkyl halide, such as ethyl chloride, and the reaction of an alkyl halide with an imidazole-2-carboxylic acid.

Properties

IUPAC Name

5-ethyl-1H-imidazole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-2-4-3-7-5(8-4)6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCZOBQPMNGHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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